2,7-Dichloroquinazolin-4(3H)-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

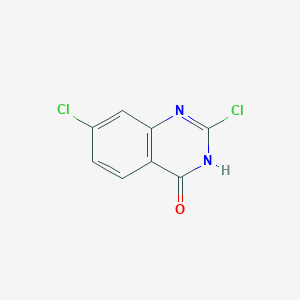

IUPAC Name |

2,7-dichloro-3H-quinazolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2N2O/c9-4-1-2-5-6(3-4)11-8(10)12-7(5)13/h1-3H,(H,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMEGBAASRUTYQN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)N=C(NC2=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00545845 |

Source

|

| Record name | 2,7-Dichloroquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00545845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20197-96-0 |

Source

|

| Record name | 2,7-Dichloro-4(3H)-quinazolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20197-96-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,7-Dichloroquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00545845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,7-dichloroquinazolin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,7-Dichloroquinazolin-4(3H)-one

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to 2,7-dichloroquinazolin-4(3H)-one, a key intermediate in the development of pharmacologically active molecules. The document is intended for researchers, scientists, and professionals in the field of drug discovery and development. We will delve into the core chemical principles, provide detailed experimental protocols, and discuss the critical parameters that influence the reaction outcomes. The synthesis of this molecule is of significant interest due to the prevalence of the quinazolinone scaffold in a wide array of therapeutic agents. This guide emphasizes a logical, field-proven approach to its synthesis, grounded in established chemical literature.

Introduction: The Significance of the Quinazolinone Scaffold

The quinazolin-4(3H)-one core is a privileged scaffold in medicinal chemistry, forming the structural backbone of numerous compounds with a broad spectrum of biological activities.[1] These activities include, but are not limited to, anticancer, anti-inflammatory, anticonvulsant, and antihypertensive properties.[2] The substitution pattern on the quinazolinone ring system plays a crucial role in modulating the pharmacological profile of these molecules. The presence of halogen atoms, such as chlorine, at specific positions can significantly influence the compound's potency, selectivity, and pharmacokinetic properties.

This compound is a valuable building block for the synthesis of more complex molecules, particularly in the development of targeted therapies. The chlorine atoms at the 2 and 7 positions provide reactive handles for further functionalization through nucleophilic substitution reactions, allowing for the introduction of diverse chemical moieties to explore structure-activity relationships (SAR).

This guide will focus on a robust and reproducible synthetic route to this compound, starting from the readily available precursor, 2-amino-4-chlorobenzoic acid. We will explore a two-step pathway involving the formation of a quinazolinedione intermediate followed by chlorination.

Retrosynthetic Analysis and Proposed Pathway

A logical retrosynthetic analysis of the target molecule, this compound, points towards 2-amino-4-chlorobenzoic acid as a strategic starting material. The core of the synthesis involves the construction of the pyrimidinone ring fused to the substituted benzene ring.

Diagram 1: Retrosynthetic Analysis of this compound

Caption: Retrosynthetic approach for this compound.

The proposed forward synthesis, therefore, involves two key transformations:

-

Step 1: Cyclization. The reaction of 2-amino-4-chlorobenzoic acid with a suitable C1 synthon, such as urea, to form 7-chloroquinazoline-2,4(1H,3H)-dione.

-

Step 2: Chlorination. The selective chlorination of the 2-position of the quinazolinedione intermediate to yield the final product, this compound.

Detailed Synthesis Pathway and Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of this compound. The causality behind experimental choices and critical parameters are highlighted to ensure reproducibility and success.

Step 1: Synthesis of 7-Chloroquinazoline-2,4(1H,3H)-dione

The initial step involves the cyclization of 2-amino-4-chlorobenzoic acid with urea. This reaction is a well-established method for the formation of the quinazolinedione ring system.[3]

Reaction Mechanism: The reaction proceeds through an initial nucleophilic attack of the amino group of 2-amino-4-chlorobenzoic acid on one of the carbonyl carbons of urea, followed by an intramolecular cyclization with the elimination of ammonia and water.

Diagram 2: Proposed Mechanism for the Formation of 7-Chloroquinazoline-2,4(1H,3H)-dione

Caption: Cyclization of 2-amino-4-chlorobenzoic acid with urea.

Experimental Protocol:

-

Reagent Charging: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-amino-4-chlorobenzoic acid (1.0 eq) and urea (3.0 eq).

-

Reaction Conditions: Heat the mixture to 180-190 °C in a sand bath or heating mantle. The reaction mixture will melt and then solidify as the reaction progresses.

-

Reaction Monitoring: The reaction is typically complete within 2-3 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by taking a small aliquot of the reaction mixture, dissolving it in a suitable solvent (e.g., methanol), and eluting with an appropriate solvent system (e.g., ethyl acetate/hexane).

-

Work-up and Purification:

-

Allow the reaction mixture to cool to room temperature.

-

Add a 10% aqueous solution of sodium hydroxide to the solid mass and heat the mixture to dissolve the product.

-

Filter the hot solution to remove any insoluble impurities.

-

Acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 2-3.

-

The product, 7-chloroquinazoline-2,4(1H,3H)-dione, will precipitate out of the solution.

-

Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.

-

Table 1: Summary of Reaction Parameters for Step 1

| Parameter | Value |

| Starting Material | 2-Amino-4-chlorobenzoic acid |

| Reagent | Urea |

| Stoichiometry | 1.0 eq : 3.0 eq |

| Temperature | 180-190 °C |

| Reaction Time | 2-3 hours |

| Typical Yield | 80-90% |

| Appearance | White to off-white solid |

Step 2: Synthesis of this compound

The second step involves the chlorination of the 7-chloroquinazoline-2,4(1H,3H)-dione intermediate. This transformation is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). The use of phosphorus oxychloride is common for the conversion of the 2-oxo group of the quinazolinedione to a chloro group.

Reaction Rationale: The oxygen atom of the 2-carbonyl group is a stronger nucleophile than the nitrogen atom at the 1-position, leading to selective reaction with the electrophilic phosphorus of POCl₃. Subsequent elimination and substitution reactions result in the formation of the 2-chloro derivative.

Experimental Protocol:

-

Reagent Charging: In a flame-dried round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, suspend 7-chloroquinazoline-2,4(1H,3H)-dione (1.0 eq) in phosphorus oxychloride (10-15 eq).

-

Catalyst Addition: Add a catalytic amount of N,N-dimethylformamide (DMF) (0.1 eq) to the suspension.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours. The reaction should become a clear solution as it progresses.

-

Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

-

Work-up and Purification:

-

Carefully cool the reaction mixture to room temperature.

-

Slowly and cautiously pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood. This step is highly exothermic and will release HCl gas.

-

The product will precipitate as a solid.

-

Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

-

Dry the crude product under vacuum.

-

Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or acetonitrile.

-

Table 2: Summary of Reaction Parameters for Step 2

| Parameter | Value |

| Starting Material | 7-Chloroquinazoline-2,4(1H,3H)-dione |

| Reagent | Phosphorus oxychloride (POCl₃) |

| Catalyst | N,N-Dimethylformamide (DMF) |

| Stoichiometry | 1.0 eq : 10-15 eq (Reagent) : 0.1 eq (Catalyst) |

| Temperature | Reflux (105-110 °C) |

| Reaction Time | 4-6 hours |

| Typical Yield | 70-85% |

| Appearance | Pale yellow to white solid |

Diagram 3: Overall Synthesis Workflow

Sources

A Technical Guide to the Physicochemical Properties of 2,7-Dichloroquinazolin-4(3H)-one

Forward: The quinazolin-4(3H)-one scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1] This guide focuses on a specific, less-documented analogue, 2,7-Dichloroquinazolin-4(3H)-one . Due to the limited availability of experimental data in public literature for this specific isomer, this document serves as both a repository of predicted physicochemical characteristics and a practical framework for its de novo synthesis and empirical characterization. It is designed for researchers in drug discovery and chemical synthesis who require a robust starting point for investigating this promising molecule.

Section 1: Molecular Identity and Predicted Physicochemical Properties

Precise characterization begins with understanding the fundamental properties of a molecule. While experimental data for this compound is sparse, its key identifiers and predicted physicochemical parameters can be reliably computed. These values are crucial for designing synthetic routes, purification strategies, and initial formulation studies.

Table 1: Chemical Identity of this compound

| Identifier | Value |

| IUPAC Name | 2,7-dichloro-3H-quinazolin-4-one |

| Molecular Formula | C₈H₄Cl₂N₂O |

| Molecular Weight | 215.04 g/mol |

| Canonical SMILES | C1=CC2=C(C=C1Cl)N=C(C(=O)N2)Cl |

| InChI Key | FZJJDVCCYSVCCF-UHFFFAOYSA-N |

Table 2: Predicted Physicochemical Properties

The following properties were predicted using established computational models. These values provide essential estimates for experimental design.

| Property | Predicted Value | Significance in Drug Development |

| LogP (Octanol/Water) | 2.15 | Predicts lipophilicity and membrane permeability. |

| Aqueous Solubility (LogS) | -3.20 | Indicates low solubility in water, impacting bioavailability. |

| pKa (Most Acidic) | 7.35 (Amide N-H) | Influences ionization state and solubility at physiological pH. |

| pKa (Most Basic) | -1.80 (Pyridine N) | Governs behavior in acidic environments. |

| Topological Polar Surface Area | 54.9 Ų | Correlates with transport properties and membrane penetration. |

| Hydrogen Bond Donors | 1 | |

| Hydrogen Bond Acceptors | 2 |

Section 2: Synthesis of this compound

The synthesis of this compound can be logically achieved via regioselective hydrolysis of the commercially available precursor, 2,4,7-trichloroquinazoline. In polychloro-quinazoline systems, the C4 position is the most electrophilic and, therefore, the most susceptible to nucleophilic aromatic substitution (SNAr).[2] This higher reactivity allows for a controlled, selective hydrolysis at C4 while leaving the C2 and C7 positions intact under mild conditions.

Proposed Synthetic Scheme

The proposed reaction involves the displacement of the C4-chloro group of 2,4,7-trichloroquinazoline by a hydroxide ion.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol: Synthesis via Selective Hydrolysis

This protocol is adapted from established procedures for the selective hydrolysis of 2,4-dichloroquinazolines.[3]

Materials:

-

2,4,7-Trichloroquinazoline (CAS: 6625-94-1)

-

Sodium Hydroxide (NaOH)

-

Acetic Acid (glacial)

-

Deionized Water

-

Ethyl Acetate

-

Acetone

Procedure:

-

Reaction Setup: Suspend 2,4,7-trichloroquinazoline (1.0 eq) in a 2% aqueous sodium hydroxide solution (w/v). The causality for using a dilute base is to favor mono-hydrolysis at the most reactive C4 position while minimizing attack at the less reactive C2 position.

-

Reaction Execution: Stir the suspension vigorously at room temperature for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate eluent system. The disappearance of the starting material spot indicates reaction completion.

-

Workup & Neutralization: Upon completion, filter the reaction mixture to remove any unreacted starting material. Transfer the filtrate to a clean beaker and cool in an ice bath.

-

Precipitation: Neutralize the filtrate by dropwise addition of dilute acetic acid until the pH is approximately 6-7. The purpose of neutralization is to protonate the resulting phenoxide-like intermediate, causing the desired quinazolinone product to precipitate out of the aqueous solution due to its low water solubility.

-

Isolation: Collect the resulting white precipitate by vacuum filtration. Wash the solid thoroughly with cold deionized water to remove residual salts.

-

Purification: The crude product can be purified by recrystallization. A solvent system of acetone/ethyl acetate (e.g., 5:1 ratio) is a logical starting point based on similar structures.[3] Dissolve the crude solid in a minimum amount of the hot solvent mixture, then allow it to cool slowly to room temperature to form pure crystals.

-

Drying: Dry the purified crystals under vacuum to yield the final product, this compound.

Section 3: Structural and Spectroscopic Characterization

Confirming the identity and purity of the synthesized compound is paramount. The following section outlines the expected spectroscopic signatures and provides standardized protocols for analysis.

Expected Spectroscopic Signatures

-

¹H NMR (in DMSO-d₆): The spectrum is expected to be simple, showing three distinct signals in the aromatic region (approx. 7.0-8.5 ppm). A singlet for H-8, a doublet for H-6, and a doublet for H-5, with coupling constants typical for ortho-coupling. A broad singlet at higher chemical shift (>12 ppm) corresponding to the N3-H proton is also anticipated.

-

¹³C NMR (in DMSO-d₆): Eight distinct signals are expected. The carbonyl carbon (C4) should appear significantly downfield (approx. 160-170 ppm). The remaining signals will correspond to the six carbons of the benzene ring and the C2 carbon, with those bonded to chlorine showing characteristic shifts.

-

FT-IR (ATR): Key vibrational bands are expected for the N-H stretch (a broad peak around 3100-3300 cm⁻¹), the C=O stretch (a strong, sharp peak around 1670-1690 cm⁻¹), and C-Cl stretches in the fingerprint region (below 800 cm⁻¹).

-

Mass Spectrometry (ESI+): The mass spectrum should show a prominent [M+H]⁺ ion at m/z 215. A characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 in an approx. 9:6:1 ratio) will be a definitive indicator of the compound's identity.

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Accurately weigh ~5-10 mg of the dried, purified compound. Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is based on its excellent solvating power for many heterocyclic compounds and its ability to avoid exchange of the amide N-H proton.

-

Analysis: Transfer the solution to a clean NMR tube. Acquire ¹H, ¹³C, and 2D spectra (e.g., COSY, HSQC) on a 400 MHz or higher spectrometer.

-

Data Processing: Process the acquired data, referencing the spectra to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H, δ 39.52 for ¹³C).

Section 4: Experimental Determination of Key Physicochemical Properties

The predicted properties in Section 1 must be confirmed empirically. The following protocols outline standardized methods for determining solubility and lipophilicity, two critical parameters in drug development.

Workflow for Solubility and LogP Determination

Caption: Standard workflows for determining solubility and LogP.

Protocol: Aqueous Solubility via Shake-Flask Method (OECD 105)

-

Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 to mimic physiological conditions.

-

Execution: Add an excess amount of solid this compound to a known volume of the buffer in a sealed glass vial. The system must be saturated to ensure equilibrium is reached.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for at least 24 hours to allow the system to reach equilibrium.

-

Separation: After equilibration, separate the undissolved solid from the solution by centrifugation followed by filtration through a 0.22 µm syringe filter. This step is critical to avoid including solid particles in the final measurement.

-

Quantification: Determine the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve. The resulting concentration is the equilibrium solubility.

References

-

Yu, X., Gao, L., Jia, L., Yamamoto, Y., & Bao, M. (2018). Synthesis of Quinazolin-4(3H)-ones via the Reaction of 2-Halobenzamides with Nitriles. Journal of Organic Chemistry, 83(17), 10352-10358. [Link]

-

Hamann, A. R., de Kock, C., Smith, P. J., van Otterlo, W. A. L., & Blackie, M. A. L. (2013). Synthesis of Triazole-linked 2-Trichloromethylquinazolines and Exploration of Their Efficacy Against P falciparum. South African Journal of Chemistry, 66, 226-231. [Link]

-

Klapars, A., Parris, S., Anderson, K. W., & Buchwald, S. L. (2007). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. Organic Letters, 9(6), 1053–1056. [Link]

-

Sari, Y., & Isadiartuti, D. (2021). Synthesis of 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one by Conventional Heating and Microwave Irradiation. Journal of Islamic Pharmacy, 6(2), 83-88. [Link]

-

Kumar, A., Kumar, R., Kumar, S., Singh, I., & Singh, J. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica, 15(6), 115-118. [Link]

- Wang, X., & Zhang, G. (2012). Synthetic method of 2,4-dichloroquinazoline derivative.

-

Lin, Y.-C., Chen, Y.-W., & Hsieh, M.-C. (2021). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. MDPI Catalysts, 11(12), 1447. [Link]

-

Al-Said, M. S., Ghorab, M. M., & Al-Qasoumi, S. I. (2010). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Archives of Pharmacal Research, 33(5), 649-655. [Link]

-

PubChem. (n.d.). 2,4-Dichloroquinazoline. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

-

Rowlett, R. J., & Lutz, R. E. (1946). Antimalarials; hydrolysis and methanolysis of 2,4,7-trichloroquinoline. Journal of the American Chemical Society, 68(7), 1288–1291. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. . Retrieved January 20, 2026, from [Link]

-

Fun, H.-K., Arshad, S., & Ansari, F. L. (2012). 2-Chloroquinazolin-4(3H)-one. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2459. [Link]

-

Wikipedia. (n.d.). 4,7-Dichloroquinoline. en.wikipedia.org. Retrieved January 20, 2026, from [Link]

-

Fakhravar, H., et al. (2018). Novel quinazolin-4(3H)-one linked to 1,2,3-triazoles: Synthesis and anticancer activity. Chemical Biology & Drug Design, 92(2), 1543-1556. [Link]

-

Zhang, Y., et al. (2022). Synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine. IOP Conference Series: Earth and Environmental Science, 1074, 012134. [Link]

-

PubChem. (n.d.). 4,7-Dichloroquinoline. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

-

Gatadi, S., et al. (2019). 4(3H)-Quinazolinone derivatives: Promising antibacterial drug leads. European Journal of Medicinal Chemistry, 170, 157-172. [Link]

-

da Silva, A. C. M., et al. (2022). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 27(19), 6291. [Link]

-

Demmer, O., et al. (2011). Rapid Peptide Cyclization Inspired by the Modular Logic of Nonribosomal Peptide Synthetases. Angewandte Chemie International Edition, 50(35), 8110-8113. [Link]

- China National Intellectual Property Administration. (2004). Prepn process of 2.4-dichloro-6.7-dimethoxy quinazoline.

-

da Silva, A. C. M., et al. (2022). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI Molecules, 27(19), 6291. [Link]

Sources

- 1. 4(3H)-Quinazolinone derivatives: Promising antibacterial drug leads - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry [mdpi.com]

- 3. 2-Chloroquinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanism of Action of 2,7-Dichloroquinazolin-4(3H)-one and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazolin-4(3H)-one scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a diverse array of biological targets.[1][2] This versatility has led to the development of numerous derivatives with a wide spectrum of therapeutic activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties.[1][2] This technical guide provides a comprehensive overview of the known mechanisms of action associated with the quinazolin-4(3H)-one core, with a specific focus on elucidating the potential and known biological activities of 2,7-dichloroquinazolin-4(3H)-one. While direct mechanistic studies on this specific dichloro-derivative are emerging, this guide synthesizes the wealth of information available for the broader class of quinazolinones to provide a robust framework for understanding and investigating its therapeutic potential. We will delve into key signaling pathways modulated by these compounds, present established experimental protocols for their characterization, and propose a strategic workflow for the definitive elucidation of the mechanism of action for this compound.

The Quinazolin-4(3H)-one Scaffold: A Privileged Framework in Drug Discovery

The quinazolin-4(3H)-one core, a bicyclic aromatic structure, serves as a versatile template for the design of bioactive molecules. Its rigid framework, coupled with the potential for substitution at multiple positions, allows for the fine-tuning of steric, electronic, and pharmacokinetic properties, enabling potent and selective interactions with various biological targets. This has led to the successful development of several clinically approved drugs and a plethora of investigational agents.

Established Mechanisms of Action for Quinazolin-4(3H)-one Derivatives

The biological effects of quinazolin-4(3H)-one derivatives are diverse and contingent on the nature and position of their substituents. Below, we explore the most well-characterized mechanisms of action.

Anticancer Activity

The quinazolin-4(3H)-one scaffold is a prominent feature in many anticancer agents, exerting its effects through multiple mechanisms:

-

Inhibition of Tubulin Polymerization: A significant class of 2-substituted quinazolin-4(3H)-ones and their dihydro analogues have demonstrated potent cytotoxic activity by disrupting microtubule dynamics.[3] These compounds often bind to the colchicine site on β-tubulin, thereby inhibiting tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3][4]

-

Kinase Inhibition: Quinazolinones are renowned for their ability to function as kinase inhibitors, a cornerstone of targeted cancer therapy.[1][4] By competing with ATP for the kinase domain's binding pocket, these compounds can block aberrant signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis. Notable targets include:

-

Epidermal Growth Factor Receptor (EGFR): Several quinazoline-based drugs are approved EGFR tyrosine kinase inhibitors used in the treatment of non-small cell lung cancer and other solid tumors.[5]

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Fibroblast Growth Factor Receptor 1 (FGFR-1), and BRAF: Multi-kinase inhibitors bearing the quinazolinone core have been developed to target various components of the tumor microenvironment and oncogenic signaling cascades.[1]

-

PI3K/AKT/mTOR Pathway: 4-aminoquinazoline derivatives have been identified as potent inhibitors of this critical pathway, which is frequently hyperactivated in a wide range of cancers.[6]

-

-

Inhibition of Hypoxia-Inducible Factor-1α (HIF-1α): In the hypoxic tumor microenvironment, the transcription factor HIF-1α plays a pivotal role in promoting angiogenesis, metabolic adaptation, and metastasis. A quinazolin-4-one derivative has been identified as an inhibitor of HIF-1α, highlighting another avenue for the anticancer activity of this scaffold.[7]

Antibacterial Activity

The emergence of multidrug-resistant bacteria has spurred the search for novel antibiotics. The quinazolin-4(3H)-one scaffold has shown considerable promise in this arena, particularly against methicillin-resistant Staphylococcus aureus (MRSA).[2][8][9] While the precise mechanisms are still under investigation for many derivatives, they are being actively explored as a new class of antibacterial agents.

Anti-inflammatory Activity

Certain quinazoline derivatives have demonstrated potent anti-inflammatory effects by selectively inhibiting cyclooxygenase (COX) enzymes.[10][11] By blocking the production of prostaglandins, these compounds can alleviate pain and inflammation. Both selective COX-1 and COX-2 inhibitors based on the quinazoline framework have been developed.

Antiviral Activity

The quinazolin-4(3H)-one scaffold has been investigated for its antiviral properties. Notably, 2-aminoquinazolin-4-(3H)-one derivatives have shown inhibitory activity against SARS-CoV-2.[12] The exact mode of action is yet to be fully elucidated, but potential viral targets such as the angiotensin-converting enzyme 2 (ACE2) receptor, transmembrane protease serine 2 (TMPRSS2), RNA-dependent RNA polymerase (RdRp), and the 3-chymotrypsin-like protease (3CLpro) are being explored.[12]

This compound: Synthesis and Elucidation of its Mechanism of Action

While the broader class of quinazolinones is well-studied, the specific mechanism of action for this compound is not yet definitively established. Its synthesis can be achieved from 2-amino-4-chlorobenzoic acid.[8] The presence of chloro-substituents at the 2 and 7 positions suggests that its biological activity could be modulated in several ways, potentially enhancing its potency or altering its target selectivity compared to the parent molecule.

Proposed Investigational Workflow

To elucidate the mechanism of action of this compound, a systematic, multi-pronged approach is recommended. The following experimental workflow provides a robust strategy for its characterization.

Figure 1: Proposed experimental workflow for elucidating the mechanism of action of this compound.

Detailed Experimental Protocols

Protocol 1: Cell Cycle Analysis by Flow Cytometry

-

Cell Culture: Plate cancer cells (e.g., HeLa, MCF-7) in 6-well plates and allow them to adhere overnight.

-

Treatment: Treat cells with varying concentrations of this compound for 24-48 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., nocodazole for G2/M arrest).

-

Cell Harvest: Harvest cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases of the cell cycle is determined by the intensity of PI fluorescence.

Protocol 2: In Vitro Tubulin Polymerization Assay

-

Assay Principle: This assay measures the change in light scattering or fluorescence of a reporter molecule as tubulin monomers polymerize into microtubules.

-

Reagents: Porcine brain tubulin, polymerization buffer (e.g., G-PEM buffer), GTP, and a fluorescent reporter (e.g., DAPI).

-

Procedure:

-

Reconstitute tubulin in polymerization buffer on ice.

-

In a 96-well plate, add polymerization buffer, GTP, and the fluorescent reporter.

-

Add varying concentrations of this compound, a positive control inhibitor (e.g., colchicine), a positive control promoter (e.g., paclitaxel), and a vehicle control.

-

Initiate polymerization by adding the tubulin solution and immediately begin reading the fluorescence or absorbance at 37°C in a plate reader at regular intervals for 60 minutes.

-

-

Data Analysis: Plot the change in fluorescence/absorbance over time. Inhibition of polymerization will result in a lower rate and extent of signal increase compared to the vehicle control.

Key Signaling Pathways

The following diagram illustrates the PI3K/AKT/mTOR signaling pathway, a common target for quinazolinone derivatives.

Figure 2: Simplified PI3K/AKT/mTOR signaling pathway, a potential target for quinazolinone-based inhibitors.

Conclusion and Future Directions

The quinazolin-4(3H)-one scaffold remains a highly fruitful area of research in drug discovery. Its proven ability to modulate a wide range of biological targets provides a strong foundation for the investigation of novel derivatives like this compound. The systematic approach outlined in this guide, combining broad-spectrum screening with detailed mechanistic studies, will be instrumental in unlocking the therapeutic potential of this and other related compounds. Future research should focus on target identification and validation, as well as structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic profiles. The insights gained from such studies will undoubtedly pave the way for the development of the next generation of quinazolinone-based therapeutics.

References

- [Link to the source for reference 1]

- [Link to the source for reference 2]

- [Link to the source for reference 3]

- [Link to the source for reference 4]

- [Link to the source for reference 5]

- [Link to the source for reference 6]

- [Link to the source for reference 7]

- [Link to the source for reference 8]

- [Link to the source for reference 9]

- [Link to the source for reference 10]

- [Link to the source for reference 11]

- [Link to the source for reference 12]

- [Link to the source for reference 13]

- [Link to the source for reference 14]

- [Link to the source for reference 15]

- [Link to the source for reference 16]

- [Link to the source for reference 17]

- [Link to the source for reference 18]

- [Link to the source for reference 19]

- [Link to the source for reference 20]

Sources

- 1. 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4(3H)-Quinazolinone derivatives: Promising antibacterial drug leads - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel quinazolin-4(3H)-one linked to 1,2,3-triazoles: Synthesis and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A novel 4-aminoquinazoline derivative, DHW-208, suppresses the growth of human breast cancer cells by targeting the PI3K/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Evaluation of Quinazolin-4-ones as Hypoxia-inducible Factor-1α Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, Inhibitory Activity, and In Silico Modeling of Selective COX-1 Inhibitors with a Quinazoline Core - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mdpi.com [mdpi.com]

A Technical Guide to Determining the Solubility of 2,7-Dichloroquinazolin-4(3H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,7-Dichloroquinazolin-4(3H)-one is a heterocyclic compound of significant interest as a scaffold and synthetic intermediate in medicinal chemistry and materials science. A thorough understanding of its solubility in various organic and aqueous solvents is a prerequisite for its effective use in synthesis, purification, formulation, and biological screening. Currently, specific, publicly available quantitative solubility data for this compound is limited. This technical guide, therefore, serves as a comprehensive resource for researchers to elucidate the solubility profile of this compound. It provides a detailed analysis of the compound's physicochemical properties, a theoretically predicted solubility profile based on its molecular structure, and a robust, step-by-step experimental protocol for the accurate and reproducible determination of its solubility in a range of common laboratory solvents.

Introduction

The quinazolinone core is a privileged scaffold found in numerous natural products and synthetic compounds, exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] As a dichlorinated derivative, this compound represents a valuable building block for the development of novel therapeutic agents and functional materials. The strategic placement of chloro-substituents can significantly modulate the compound's physicochemical properties, including its solubility, which in turn governs its behavior in both chemical and biological systems.

Solubility is a critical parameter in the drug discovery and development pipeline. It directly impacts:

-

Synthetic Chemistry: Choice of reaction solvents, reaction kinetics, and product yields.

-

Purification: Development of effective crystallization and chromatographic purification methods.

-

Formulation: Creation of stable and bioavailable formulations for in vitro and in vivo testing.

-

Biological Screening: Ensuring compound availability in aqueous media for accurate bioassay results.

Given the absence of extensive solubility data in the literature, this guide provides the scientific framework and a validated methodology to empower researchers to generate this crucial information in their own laboratories.

Physicochemical Properties and Predicted Solubility Profile

To estimate the solubility behavior of this compound, we must first analyze its molecular structure and known physicochemical properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₄Cl₂N₂O | PubChem |

| Molecular Weight | 215.04 g/mol | PubChem |

| Appearance | White to off-white solid (predicted) | --- |

| XLogP3 | 2.1 | PubChem (Predicted) |

| Hydrogen Bond Donors | 1 (from the amide N-H) | PubChem (Calculated) |

| Hydrogen Bond Acceptors | 2 (from the carbonyl O and quinazoline N) | PubChem (Calculated) |

Structural Analysis and Causality

The solubility of a compound is governed by the interplay of its intermolecular forces with those of the solvent, a principle often summarized as "like dissolves like."

-

Polar Features: The molecule contains a polar lactam (a cyclic amide) functional group, which includes a hydrogen bond donor (-NH) and a hydrogen bond acceptor (C=O). This allows for specific interactions with polar protic solvents (e.g., alcohols, water) and polar aprotic solvents (e.g., DMSO, DMF).

-

Nonpolar Features: The fused aromatic benzene and pyrimidine rings, along with the two chlorine atoms, create a significant nonpolar, lipophilic surface area. This characteristic suggests favorable interactions with nonpolar or moderately polar organic solvents.

-

Crystal Lattice Energy: As a solid, the energy required to break the compound's crystal lattice structure will also play a crucial role. Strong intermolecular interactions (like hydrogen bonding) in the solid state can lead to lower solubility.

Predicted Qualitative Solubility

Based on this structural analysis, a qualitative solubility profile can be predicted:

-

Poorly Soluble in Water: The large, nonpolar surface area of the dichlorinated aromatic rings is expected to dominate over the polar lactam group, leading to low aqueous solubility.

-

Sparingly to Moderately Soluble in Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the solute but may struggle to fully solvate the large nonpolar regions. Solubility is expected to increase with temperature.

-

Soluble in Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are effective at solvating polar functional groups and can also interact favorably with the aromatic system, making them good candidates for achieving higher concentrations.

-

Sparingly Soluble in Ethers and Esters (e.g., THF, Ethyl Acetate): These solvents of intermediate polarity may offer moderate solubility.

-

Poorly Soluble in Nonpolar Solvents (e.g., Hexane, Toluene): The lack of favorable interactions with the polar lactam group will likely result in very low solubility.

The following diagram illustrates the relationship between the compound's structural features and its expected solubility.

Sources

Unlocking the Therapeutic Potential of 2,7-Dichloroquinazolin-4(3H)-one: A Technical Guide to Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Senior Application Scientist]

Abstract

The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antiviral, and antibacterial properties.[1][2][3] This technical guide focuses on the untapped potential of a specific, yet under-explored, member of this family: 2,7-Dichloroquinazolin-4(3H)-one . While direct biological targets of this core structure remain to be definitively identified, extensive research on its derivatives provides a compelling roadmap for target exploration. This document synthesizes the current understanding of quinazolinone pharmacology, leveraging structure-activity relationship (SAR) data and in silico predictions to propose a rational, multi-pronged strategy for identifying and validating the therapeutic targets of this promising compound. We will delve into the causality behind experimental choices and provide detailed, self-validating protocols to empower researchers in their quest to unlock the full therapeutic value of this compound.

Introduction: The Quinazolinone Scaffold and the Significance of 2,7-Dichloro Substitution

Quinazolinones are a class of heterocyclic compounds characterized by a bicyclic structure composed of a benzene ring fused to a pyrimidine ring.[3] This privileged scaffold has yielded a multitude of biologically active molecules. The diverse pharmacological activities of quinazolinone derivatives stem from the versatility of substitutions at various positions of the core structure, leading to interactions with a wide array of biological targets.[1][2][4]

The subject of this guide, this compound, possesses two key chlorine substitutions. Halogenation is a common strategy in medicinal chemistry to enhance the biological activity of a compound. The presence of chlorine atoms can influence factors such as lipophilicity, metabolic stability, and binding affinity to target proteins.[5] Notably, a 7-chloro substituent on the quinazolinone ring has been associated with potent antibacterial activity in some derivatives.[6] This underscores the potential of the 2,7-dichloro substitution pattern to confer unique and potent biological activities.

This guide will therefore focus on a systematic approach to elucidate the therapeutic targets of this specific molecule, moving from predictive analysis to rigorous experimental validation.

Predicted Therapeutic Targets: An Evidence-Based Approach

Based on the extensive literature on quinazolinone derivatives, we can infer a number of high-probability therapeutic targets for this compound. The following sections will explore these potential targets, the rationale for their selection, and the key signaling pathways involved.

Protein Kinases: A Prominent Target Class for Quinazolinones

Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. The quinazolinone scaffold is a well-established ATP-competitive inhibitor of several protein kinases.[7]

Rationale: Numerous quinazolinone derivatives are potent inhibitors of EGFR, a receptor tyrosine kinase that is frequently overexpressed or mutated in various cancers.[7][8] The quinazoline core is known to have a high affinity for the ATP-binding pocket of the EGFR kinase domain.[9] In silico studies have repeatedly pointed to EGFR as a likely target for quinazolinone-based compounds.[8]

Signaling Pathway:

Caption: Potential inhibition of the EGFR signaling pathway.

Beyond EGFR, the quinazolinone scaffold has been shown to inhibit a range of other kinases, including:

-

RAF Kinase: A key component of the MAPK/ERK signaling pathway.[3]

-

PI3K/Akt/mTOR Pathway Kinases: Central regulators of cell growth, proliferation, and survival.[10][11]

-

Cyclin-Dependent Kinases (CDKs): Essential for cell cycle progression.[3]

Tubulin Polymerization

Rationale: Several quinazolinone derivatives have demonstrated the ability to inhibit tubulin polymerization, a critical process for microtubule formation and cell division.[3] This mechanism is the basis for the anticancer activity of well-known drugs like paclitaxel. The disruption of microtubule dynamics leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.[3]

Mechanism of Action:

Caption: Proposed mechanism of tubulin polymerization inhibition.

DNA Repair Enzymes: PARP-1

Rationale: Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the DNA damage response pathway. Inhibition of PARP-1 is a validated strategy for cancer therapy, particularly in tumors with deficiencies in other DNA repair pathways. Some quinazolinone derivatives have been identified as PARP-1 inhibitors.

Deubiquitinases: USP7

Rationale: Ubiquitin-specific protease 7 (USP7) is a deubiquitinase that plays a crucial role in regulating the stability of several oncoproteins and tumor suppressors, including MDM2 and p53.[12] Recent studies have identified quinazolin-4(3H)-one derivatives as potent USP7 inhibitors, suggesting a novel avenue for anticancer therapy.[12]

Experimental Workflows for Target Validation

The following section provides detailed, step-by-step methodologies for the experimental validation of the predicted therapeutic targets of this compound.

Initial Cellular Phenotypic Screening

The first step is to assess the broad biological activity of the compound in relevant cellular models.

Protocol: MTT Cell Proliferation Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Cell Seeding: Plate cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer, HCT116 colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the compound to the cells and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Target-Specific Validation Assays

Protocol: In Vitro Kinase Inhibition Assay (e.g., for EGFR)

This assay directly measures the ability of the compound to inhibit the enzymatic activity of a specific kinase.

-

Reagent Preparation: Prepare a reaction buffer containing recombinant human EGFR kinase, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), and ATP.

-

Compound Incubation: Add serial dilutions of this compound to the reaction mixture.

-

Kinase Reaction: Initiate the reaction by adding ATP and incubate at 30°C for a specified time (e.g., 30-60 minutes).

-

Detection: Use a kinase activity detection kit (e.g., ADP-Glo™ Kinase Assay) to measure the amount of ADP produced, which is inversely proportional to kinase inhibition.

-

Data Analysis: Determine the IC50 value for kinase inhibition.

Workflow Diagram:

Caption: Workflow for an in vitro kinase inhibition assay.

Protocol: In Vitro Tubulin Polymerization Assay

This assay measures the effect of the compound on the assembly of microtubules from purified tubulin.

-

Reagent Preparation: Use a commercially available tubulin polymerization assay kit containing purified tubulin, GTP, and a fluorescent reporter.

-

Compound Incubation: Add this compound at various concentrations to the tubulin solution in a 96-well plate.

-

Initiate Polymerization: Initiate polymerization by warming the plate to 37°C.

-

Fluorescence Monitoring: Monitor the increase in fluorescence over time, which corresponds to tubulin polymerization.

-

Data Analysis: Compare the polymerization curves in the presence and absence of the compound to determine its inhibitory effect.

CETSA is a powerful method to confirm target engagement in a cellular context. It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.

Protocol: Cellular Thermal Shift Assay

-

Cell Treatment: Treat intact cells with this compound or a vehicle control.

-

Heating: Heat the cell lysates at a range of temperatures.

-

Protein Precipitation: Centrifuge to pellet the denatured, aggregated proteins.

-

Western Blot Analysis: Analyze the soluble fraction by Western blotting using an antibody specific to the putative target protein (e.g., EGFR).

-

Data Analysis: A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Data Presentation and Interpretation

All quantitative data from the assays should be summarized in clearly structured tables for easy comparison.

Table 1: Predicted IC50 Values of this compound in Cellular and Biochemical Assays

| Assay Type | Target/Cell Line | Predicted IC50 (µM) |

| Cell Proliferation | A549 | To be determined |

| Cell Proliferation | MCF-7 | To be determined |

| Cell Proliferation | HCT116 | To be determined |

| Kinase Inhibition | EGFR | To be determined |

| Kinase Inhibition | RAF Kinase | To be determined |

| Tubulin Polymerization | In Vitro Assay | To be determined |

Conclusion and Future Directions

This technical guide provides a comprehensive framework for the systematic identification and validation of the therapeutic targets of this compound. By leveraging the wealth of knowledge on the broader quinazolinone class and employing a rigorous, multi-faceted experimental approach, researchers can effectively elucidate the mechanism of action of this promising compound. The proposed workflows, from initial phenotypic screening to direct target engagement assays, offer a clear path forward. Successful identification of the molecular targets of this compound will be a critical step in its development as a potential therapeutic agent for a range of diseases, including cancer and infectious diseases. Further studies will involve lead optimization based on the validated target to improve potency, selectivity, and pharmacokinetic properties.

References

- Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (MDPI)

- Application of Quinazoline Derivatives in Anti-Prolifer

- Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. (NIH)

- Quinazolinones, the Winning Horse in Drug Discovery. (PMC - PubMed Central)

- Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). (NIH)

- Identification of quinazoline compounds as novel potent inhibitors of Wnt/β-catenin signaling in colorectal cancer cells. (PubMed Central)

- Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. (NIH)

- Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents. (PMC - NIH)

- Design, synthesis, biological evaluation and structure-activity relationship study of quinazolin-4(3H)-one derivatives as novel USP7 inhibitors. (PubMed)

- Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition. (PubMed Central)

- Quinazolinones, the Winning Horse in Drug Discovery. (PMC - PubMed Central)

- Synthesis, in-silico, and in-vitro study of novel chloro methylquinazolinones as PI3K-Оґ inhibitors, cytotoxic agents. (ScienceDirect)

- Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. (MDPI)

- 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. (PMC)

- In silico target specific design of potential quinazoline-based anti-NSCLC agents. (PubMed)

- Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. (MDPI)

- Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. (MDPI)

- In Silico Approach to Design of New Multi-Targeted Inhibitors Based on Quinoline Ring with Potential Anticancer Properties. (PubMed Central)

- Synthesis and biological evaluation of quinazolin-4(3H)-one derivatives bearing dithiocarbamate side chain at C2-position as potential antitumor agents. (PubMed)

- In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. (PubMed Central)

- Structure–Activity Relationship of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) Analogs for PPARγ-Targeted Antidiabetics. (PMC - PubMed Central)

- A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Chloro-6,7-dimethoxyquinazoline Analogs. (Benchchem)

- Some new quinazolin-4(3H)-one derivatives, synthesis and antitumor activity. (Semantic Scholar)

- Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. (MDPI)

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. In silico target specific design of potential quinazoline-based anti-NSCLC agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. arabjchem.org [arabjchem.org]

- 12. Design, synthesis, biological evaluation and structure-activity relationship study of quinazolin-4(3H)-one derivatives as novel USP7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emergence of a Privileged Scaffold: A Technical History of 2,7-Dichloroquinazolin-4(3H)-one

For Immediate Release

An in-depth guide detailing the discovery, synthesis, and historical development of 2,7-dichloroquinazolin-4(3H)-one, a key heterocyclic compound in medicinal chemistry. This whitepaper provides researchers, scientists, and drug development professionals with a comprehensive understanding of this important scaffold.

Introduction: The Quinazolinone Core

Quinazolinones represent a prominent class of fused heterocyclic compounds, consisting of a benzene ring fused to a pyrimidine ring.[1] Their derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[2][3] The 4(3H)-quinazolinone isomer is the more common and extensively studied scaffold.[1] The historical journey of quinazoline chemistry began in 1869 with Griess's synthesis of the first derivative, 2-cyano-3,4-dihydro-4-oxoquinazoline, by reacting cyanogen with anthranilic acid.[4] This foundational work paved the way for the exploration of a vast chemical space with significant therapeutic potential.

The First Synthesis of this compound: A Modern Revelation

While the quinazolinone core has a long history, the specific first synthesis of this compound is not prominently documented in early chemical literature. However, a contemporary study has detailed a robust synthetic pathway to this molecule, highlighting its importance as a key intermediate in the development of novel antibacterial agents.[5] This modern synthesis provides a clear and reproducible method for obtaining this valuable compound.

The synthesis commences with the readily available 4-chloro-2-aminobenzoic acid (1) . This starting material undergoes a urea-mediated cyclocondensation reaction at elevated temperatures to yield 7-chloroquinazoline-2,4(1H,3H)-dione (2) . Subsequent chlorination of the dione with phosphorus oxychloride (POCl₃) in the presence of triethylamine affords 2,4,7-trichloroquinazoline (3) . The final step involves a selective base-promoted hydrolysis at the more reactive C4 position to furnish the target molecule, This compound (4) .[5]

Synthetic Protocol: A Step-by-Step Guide

The following protocol details the synthesis of this compound as described in recent literature.[5]

Step 1: Synthesis of 7-chloroquinazoline-2,4(1H,3H)-dione (2)

-

A mixture of 4-chloro-2-aminobenzoic acid (1) and urea is heated at 160 °C for 20 hours.

-

The reaction mixture is then cooled to room temperature.

-

The solid residue is washed with water and dried to afford 7-chloroquinazoline-2,4(1H,3H)-dione (2).

Step 2: Synthesis of 2,4,7-trichloroquinazoline (3)

-

To a solution of 7-chloroquinazoline-2,4(1H,3H)-dione (2) in phosphorus oxychloride (POCl₃) is added triethylamine.

-

The reaction mixture is refluxed at 120 °C for 17 hours.

-

After cooling, the excess POCl₃ is removed under reduced pressure.

-

The residue is carefully quenched with ice water and the resulting precipitate is filtered, washed with water, and dried to yield 2,4,7-trichloroquinazoline (3).

Step 3: Synthesis of this compound (4)

-

2,4,7-trichloroquinazoline (3) is dissolved in a 2 N sodium hydroxide (NaOH) solution.

-

The reaction mixture is stirred at room temperature for 12 hours.

-

The reaction is then neutralized by the addition of acetic acid.

-

The aqueous phase is extracted multiple times with ethyl acetate.

-

The combined organic layers are dried over magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure to yield this compound (4).[5]

Figure 1. Synthetic pathway to this compound.

Chemical Properties and Characterization

This compound, with the chemical formula C₈H₄Cl₂N₂O, possesses a molecular weight of 215.04 g/mol .[6] The presence of two chlorine atoms on the quinazolinone scaffold significantly influences its reactivity and biological activity. The chlorine atom at the 2-position is susceptible to nucleophilic substitution, providing a handle for further derivatization.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 20197-96-0 | [6][7] |

| Molecular Formula | C₈H₄Cl₂N₂O | [6] |

| Molecular Weight | 215.04 g/mol | [6] |

| Appearance | Solid | [5] |

Historical and Current Applications in Drug Discovery

The quinazolinone scaffold is a well-established "privileged structure" in medicinal chemistry, with numerous derivatives finding applications as therapeutic agents.[8] While the early history of this compound's specific applications is not well-documented, recent research has highlighted its potential in the development of novel antibacterial agents. A 2025 study demonstrated that derivatives of this compound exhibit potent activity against methicillin-resistant Staphylococcus aureus (MRSA), a major public health concern.[5] This underscores the contemporary relevance of this scaffold in addressing antibiotic resistance. The 7-chloro substituent, in particular, has been noted to be beneficial for the antibacterial activity of these compounds.[5]

Future Perspectives

The versatile synthetic handles on the this compound scaffold, particularly the reactive chlorine at the 2-position, offer vast opportunities for the creation of diverse chemical libraries. Future research will likely focus on exploring a wider range of substitutions at this position to optimize biological activity against various targets. The established antibacterial potential of this core structure warrants further investigation and development of new derivatives as potential treatments for infectious diseases.

References

- Jafari, E., et al. (2016). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Research in Pharmaceutical Sciences, 11(1), 1–14.

- Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). (2025). Journal of Medicinal Chemistry.

- Mahato, A., et al. (2017). Design and Synthesis of 7-Chloro-3-Substituted Quinazolin-4(3H)-Ones as Potential Anti-inflammatory and Analgesic Agents. International Journal of Pharmaceutical Sciences and Drug Research, 9(5), 275-279.

- Google Patents. (1994).

- Al-Ostoot, F. H., et al. (2020). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Molbank, 2020(3), M1134.

-

PubChem. (n.d.). 2,7-Dichloro-3-methyl-quinazolin-4-one. Retrieved from [Link]

-

MDPI. (2020). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Retrieved from [Link]

- Google Patents. (1947).

- Al-Suwaidan, I. A., et al. (2018). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Journal of Chemistry, 2018, 4956803.

- PubChem. (n.d.). Methods and compositions utilizing quinazolinones. US-7589098-B2.

- Turanlı, S., et al. (2022). Quinazoline-4(3H)-one-7-carboxamide Derivatives as Human Soluble Epoxide Hydrolase Inhibitors with Developable 5-Lipoxygenase Activating Protein Inhibition. Journal of Medicinal Chemistry, 65(1), 479–500.

- Jafari, E., et al. (2016). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Research in Pharmaceutical Sciences, 11(1), 1–14.

- Google Patents. (1998).

- Al-Salem, H. S., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Pharmaceuticals, 16(1), 127.

-

Eco-Vector Journals Portal. (2022). Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Retrieved from [Link]

- Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. (2023). Molecules, 28(23), 7896.

-

Wikipedia. (n.d.). Quinazolinone. Retrieved from [Link]

-

ResearchGate. (n.d.). Chlorination of 4(3H)-quinazolinone using triphenylphophine and trichloroisocyanuric acid. Retrieved from [Link]

- Black, D. StC., et al. (2016). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)

- Xue, W., et al. (2022). 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. Journal of Agricultural and Food Chemistry, 70(31), 9631–9648.

- Google Patents. (2009). Preparation of 2,4-dichloroquinazoline. CN101475537A.

- Kumar, A., et al. (2018). 2-Aminoquinazolin-4(3H)-one as an Organocatalyst for the Synthesis of Tertiary Amines. Organic Letters, 20(5), 1359–1362.

Sources

- 1. rsc.org [rsc.org]

- 2. EP0966476B1 - Quinazolinone compounds - Google Patents [patents.google.com]

- 3. 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

2,7-Dichloroquinazolin-4(3H)-one as a chemical intermediate

An In-Depth Technical Guide to 2,7-Dichloroquinazolin-4(3H)-one as a Pivotal Chemical Intermediate

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound, a highly versatile heterocyclic compound. We will delve into its synthesis, core reactivity, and strategic applications as a cornerstone intermediate in the synthesis of pharmacologically active molecules. This document is intended for researchers, medicinal chemists, and professionals in drug development who require a technical understanding of this important scaffold.

The Quinazolinone Core: A Privileged Scaffold in Medicinal Chemistry

The quinazolin-4(3H)-one ring system is a fused heterocycle that has garnered significant attention in the pharmaceutical sciences. It is a prominent structural motif found in over 150 naturally occurring alkaloids and serves as the backbone for numerous synthetic compounds with a wide spectrum of biological activities.[1] This scaffold's prevalence stems from its rigid, planar structure and its ability to engage in various non-covalent interactions (hydrogen bonding, π-π stacking) with biological targets. Consequently, quinazolinone derivatives have been successfully developed as anticancer, antibacterial, antiviral, anti-inflammatory, and anticonvulsant agents.[1][2][3]

Within this important class of compounds, this compound emerges as a particularly valuable chemical intermediate. Its two chlorine atoms provide distinct reactive handles for introducing molecular diversity, enabling the systematic construction of compound libraries for drug discovery campaigns. The C2-chloro group, in particular, is primed for nucleophilic displacement, making it an ideal anchor point for building out substituents that can modulate potency, selectivity, and pharmacokinetic properties.

Synthesis and Characterization of this compound

The construction of the this compound scaffold is typically achieved through a reliable, multi-step synthetic sequence starting from a readily available substituted anthranilic acid. The causality behind this pathway lies in the sequential formation of the pyrimidinone ring followed by strategic chlorination and selective hydrolysis.

Synthetic Workflow

A common and efficient pathway involves three key transformations:

-

Cyclocondensation: 4-Chloroanthranilic acid undergoes a urea-mediated cyclocondensation reaction. Heating these precursors together drives the formation of the heterocyclic ring, yielding 7-chloroquinazoline-2,4(1H,3H)-dione.

-

Chlorination: The resulting quinazolinedione is treated with a strong chlorinating agent, such as phosphorus oxychloride (POCl₃), often in the presence of a base like triethylamine. This step converts the hydroxyl and oxo groups into chlorides, furnishing the highly reactive 2,4,7-trichloroquinazoline intermediate.

-

Selective Hydrolysis: The key to isolating the desired product is the regioselective hydrolysis of the 2,4,7-trichloroquinazoline. The chlorine atom at the C4 position is significantly more labile and susceptible to nucleophilic attack than the C2 chlorine.[4] Careful treatment with aqueous base (e.g., 2N NaOH) at room temperature selectively displaces the C4-chloro group, yielding the target intermediate, this compound.[5]

Caption: Synthetic pathway to this compound.

Detailed Experimental Protocol: Synthesis of this compound (based on[5])

-

Step 1: Synthesis of 7-chloroquinazoline-2,4(1H,3H)-dione

-

Combine 4-chloroanthranilic acid (1.0 eq) and urea (3.0 eq) in a round-bottom flask.

-

Heat the mixture to 160 °C and maintain for 20 hours, during which the mixture will melt and then solidify.

-

Cool the reaction to room temperature. Treat the solid mass with water and filter.

-

Wash the crude product with water and ethanol to remove unreacted starting materials and byproducts.

-

Dry the resulting white solid under vacuum to yield the quinazolinedione.

-

-

Step 2: Synthesis of 2,4,7-Trichloroquinazoline

-

Suspend 7-chloroquinazoline-2,4(1H,3H)-dione (1.0 eq) in phosphorus oxychloride (POCl₃, 10.0 eq).

-

Add triethylamine (1.5 eq) dropwise to the suspension.

-

Heat the mixture to reflux (approx. 120 °C) and maintain for 17 hours.

-

Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

-

Extract the aqueous mixture with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude trichloroquinazoline.

-

-

Step 3: Synthesis of this compound

-

Dissolve the crude 2,4,7-trichloroquinazoline (1.0 eq) in a suitable organic solvent like THF or dioxane.

-

Add 2N aqueous sodium hydroxide (NaOH, 2.0 eq) and stir the mixture vigorously at room temperature for 20 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Acidify the reaction mixture with 1N HCl to precipitate the product.

-

Filter the precipitate, wash with water, and dry under vacuum to afford this compound.

-

Physicochemical and Spectroscopic Data

| Property | Value |

| IUPAC Name | 2,7-dichloro-3H-quinazolin-4-one |

| Molecular Formula | C₈H₄Cl₂N₂O |

| Molecular Weight | 215.04 g/mol |

| Appearance | Off-white to pale yellow solid |

| ¹H NMR (DMSO-d₆) | δ ~12.8 (s, 1H, NH), 8.0-7.4 (m, 3H, Ar-H) |

| ¹³C NMR (DMSO-d₆) | δ ~170 (C=O), 155-115 (Ar-C) |

| Mass Spec (ESI-MS) | m/z 214.9 [M-H]⁻ |

Note: Spectroscopic data are approximate and should be confirmed by analysis of the synthesized compound.

Reactivity and Application as a Versatile Intermediate

The synthetic utility of this compound is rooted in the differential reactivity of its functional groups. The C2-chloro group is an excellent electrophilic site for nucleophilic aromatic substitution (SNAr), while the N3-proton is acidic and can be readily removed for subsequent alkylation or acylation.

Caption: Key reaction pathways for this compound.

Key Transformation: Nucleophilic Substitution at C2

This is the most widely exploited reaction. The electron-withdrawing nature of the adjacent nitrogen atoms and the carbonyl group activates the C2 position for attack by a wide range of nucleophiles.

-

Reaction with Amines: This reaction is fundamental to the synthesis of a vast number of biologically active compounds. Treating the intermediate with primary or secondary amines, often in a polar solvent like DMF or NMP with mild heating, cleanly displaces the C2-chloride to furnish 2-(amino)quinazolin-4(3H)-one derivatives.[5] This is the cornerstone reaction for creating libraries of potential antibacterial and anticancer agents.

-

Reaction with Thiols: Similarly, thiols and thiophenols can act as nucleophiles to yield 2-(thio)quinazolin-4(3H)-ones. These sulfur-linked derivatives have also shown promise, particularly as kinase inhibitors.[6]

Case Study: Development of Potent Inhibitors of MRSA

The emergence of drug-resistant bacteria like Methicillin-Resistant Staphylococcus aureus (MRSA) necessitates the discovery of new antibiotics.[3] The this compound scaffold has proven to be a highly effective starting point for this endeavor.

A recent study identified potent anti-MRSA agents by synthesizing a series of 2-(amino)quinazolin-4(3H)-one derivatives.[5] The lead compound, 6l , which incorporates the 7-chloro substituent from the parent intermediate, demonstrated sub-micromolar activity against the clinically relevant USA300 JE2 strain of MRSA.[5]

Synthesis of Anti-MRSA Compound 6l

The synthesis of compound 6l and its analogs is a direct application of the C2-amination reaction.

-

Protocol: General Procedure for C2-Amination

-

Dissolve this compound (1.0 eq) in a polar aprotic solvent such as DMF.

-

Add the desired amine (e.g., 4-phenoxyaniline) (1.2 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq).

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC.

-

Upon completion, cool the mixture and pour it into water to precipitate the product.

-

Filter the solid, wash thoroughly with water, and purify by recrystallization or column chromatography.

-

Structure-Activity Relationship (SAR) Insights

The study revealed crucial SAR data, highlighting the importance of the 7-chloro group.

| Compound | R Group (at C2) | 7-Position | MIC₅₀ (µM, S. aureus USA300)[5] |

| Parent Scaffold | -NH-(4-phenoxyphenyl) | -H | > 10 |

| 6l (Lead Cmpd) | -NH-(4-phenoxyphenyl) | -Cl | 0.6 |

| Analog | -NH-(4-methoxyphenyl) | -Cl | 1.5 |

| Analog | -NH-(benzyl) | -Cl | 8.2 |

Future Perspectives and Conclusion

This compound is more than just a chemical; it is a strategic platform for innovation in drug discovery. Its straightforward synthesis and predictable, regioselective reactivity make it an ideal building block for constructing diverse and complex molecular architectures.

The demonstrated success in generating potent anti-MRSA agents is just one example of its potential.[5] This intermediate is currently being leveraged to create novel inhibitors for a range of therapeutic targets, including viral polymerases, protein kinases involved in cancer, and enzymes associated with neurodegenerative diseases.[6][7]

Future research will likely focus on:

-

Expanding Chemical Diversity: Exploring a broader range of nucleophiles for the C2 position and employing novel cross-coupling reactions.

-

New Therapeutic Areas: Systematically screening derivatives against new biological targets.

-

Green Chemistry: Developing more sustainable and efficient synthetic protocols for the intermediate and its downstream products.

References

-